Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride
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Description
Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate; hydrochloride, also known as JNJ-5207852, is a small-molecule inhibitor of the histamine H3 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of several neurological disorders.
Scientific Research Applications
Cancer Therapy
“Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride” has been found to have potential applications in cancer therapy. Specifically, it has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Diabetes Treatment
Compounds similar to “Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride” have been found to reduce blood glucose levels . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
Cardiovascular Diseases
The same compounds that have potential applications in diabetes treatment may also be beneficial in cardiovascular diseases . This is because these diseases often involve elevated blood glucose levels, which these compounds can help to reduce .
Antileishmanial Efficacy
Derivatives of “Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride” have been synthesized and evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL) . This suggests potential applications in the treatment of this disease .
Chemical Synthesis
“Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride” is used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules, contributing to advancements in various areas of research .
properties
IUPAC Name |
methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-13-9(12)8-3-2-6-7(11-8)4-5-10-6;/h2-3,10H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUXIKMOUGKOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride |
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